molecular formula C29H25ClF2N2 B13650846 (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride

(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No.: B13650846
M. Wt: 475.0 g/mol
InChI Key: LTYNXQWOXHZYGR-PQQSRXGVSA-M
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Description

(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two fluorobenzyl groups and two phenyl groups attached to an imidazolium core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the fluorobenzyl and phenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, phenylboronic acid, and various catalysts to facilitate the coupling reactions. The reaction conditions may involve elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolium salts with different oxidation states.

    Reduction: Reduction reactions can convert the imidazolium core to imidazoline derivatives.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions include various imidazolium salts, imidazoline derivatives, and substituted imidazolium compounds. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is used as a precursor for synthesizing other complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it valuable for investigating biochemical pathways and developing new diagnostic tools.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound can be used as a catalyst or intermediate in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes, including polymerization and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new scientific research avenues and developing innovative applications in various fields.

Properties

Molecular Formula

C29H25ClF2N2

Molecular Weight

475.0 g/mol

IUPAC Name

(4R,5R)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C29H25F2N2.ClH/c30-26-17-9-7-15-24(26)19-32-21-33(20-25-16-8-10-18-27(25)31)29(23-13-5-2-6-14-23)28(32)22-11-3-1-4-12-22;/h1-18,21,28-29H,19-20H2;1H/q+1;/p-1/t28-,29-;/m1./s1

InChI Key

LTYNXQWOXHZYGR-PQQSRXGVSA-M

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H]([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C2C([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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